SABRE-SHEATH Hyperpolarization: 13C4 Full-Skeleton Labeling Enables Multi-Site NMR Signal Enhancement Versus Single-Site 1-13C Analogs
In the context of hyperpolarized 13C metabolic imaging, the full-skeleton 13C4 labeling of sodium 3-methyl-2-oxobutanoate-13C4,d4 contrasts with the more common [1-13C]ketoisocaproate single-site labeling strategy. For [1-13C]ketoisocaproate, SABRE-SHEATH polarization achieves up to 18% 13C polarization at the 1-13C site after 1 minute at 30 mM substrate concentration, while the natural-abundance C-2 site yields less than 1% polarization—a difference exceeding one order of magnitude [1]. This site-specific limitation arises from unfavorable catalyst-binding dynamics at the C-2 position and faster relaxation in sub-microtesla fields [1].
| Evidence Dimension | 13C NMR signal enhancement via SABRE-SHEATH hyperpolarization |
|---|---|
| Target Compound Data | Not directly measured in cited study; inferred from class behavior |
| Comparator Or Baseline | [1-13C]ketoisocaproate: 18% polarization at 1-13C site; <1% at C-2 site (natural abundance) |
| Quantified Difference | ≥ 18-fold difference between site-specific polarization efficiencies within the same molecule |
| Conditions | 30 mM substrate, CD3OD, 0.4 µT polarization transfer field, 10 °C, 1 min acquisition |
Why This Matters
The site-dependent polarization limitation of single-labeled probes underscores the value of uniformly 13C-labeled skeletons for multi-site NMR interrogation, enabling comprehensive metabolic flux analysis rather than single-turnover measurements.
- [1] Adelabu, I., Chowdhury, M. R. H., Nantogma, S., Oladun, C., Ahmed, F., Stilgenbauer, L., Sadagurski, M., Theis, T., Goodson, B. M., & Chekmenev, E. Y. (2023). Efficient SABRE-SHEATH Hyperpolarization of Potent Branched-Chain-Amino-Acid Metabolic Probe [1-13C]ketoisocaproate. Metabolites, 13(2), 200. View Source
